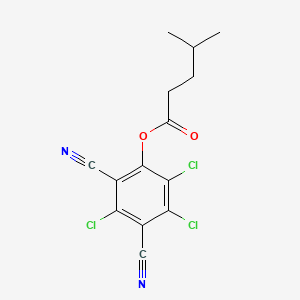
4-Hydroxy-2,5,6-trichloroisophthalonitrile, 4-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester typically involves the esterification of 4-methylpentanoic acid with 3,5,6-trichloro-2,4-dicyanophenol. The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to promote esterification, and the product is purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or other reduced derivatives.
Substitution: Chlorinated or other substituted derivatives.
Scientific Research Applications
4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzyme activity by binding to the active site, preventing substrate interaction. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester can be compared to other similar compounds, such as:
Triclopyr: A herbicide used for weed control.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with similar applications.
3,5,6-Trichloro-2-pyridinol: A related compound with potential use in chemical synthesis.
Uniqueness: 4-Methylpentanoic acid 3,5,6-trichloro-2,4-dicyanophenyl ester is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
73688-95-6 |
|---|---|
Molecular Formula |
C14H11Cl3N2O2 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
(2,3,5-trichloro-4,6-dicyanophenyl) 4-methylpentanoate |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-7(2)3-4-10(20)21-14-9(6-19)11(15)8(5-18)12(16)13(14)17/h7H,3-4H2,1-2H3 |
InChI Key |
HHIPYFPMSYNZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


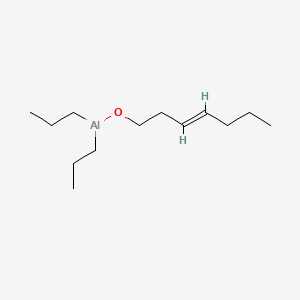
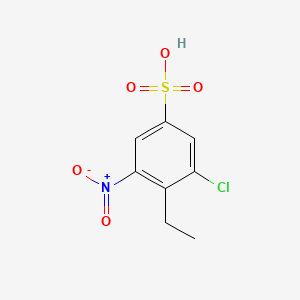
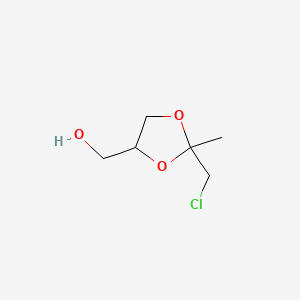
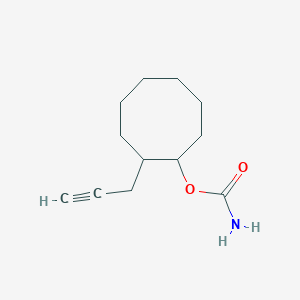
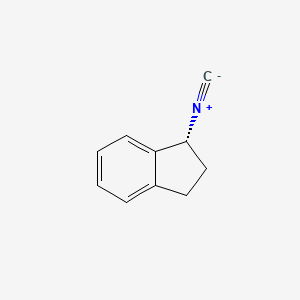

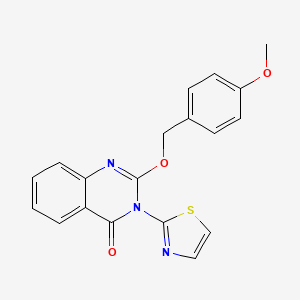
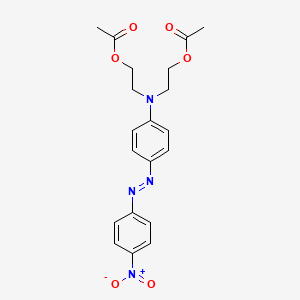
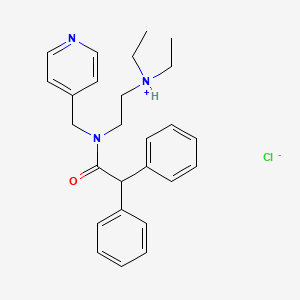
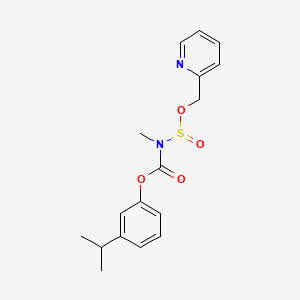
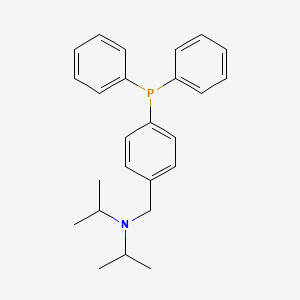
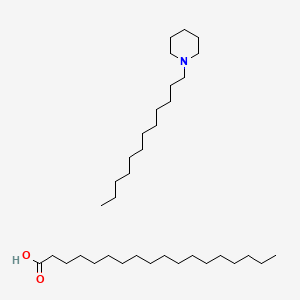
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
